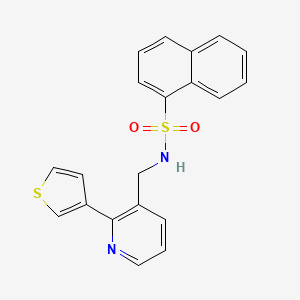

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide

Description

Key Geometric Features:

Aromatic Systems :

- The naphthalene ring adopts a planar configuration with bond lengths of ~1.40 Å for C-C bonds and ~1.48 Å for C-S bonds in the sulfonamide group.

- The pyridine and thiophene rings exhibit slight deviations from planarity due to steric interactions between the thiophene sulfur and adjacent hydrogen atoms.

Methylene Bridge :

Torsional Angles :

Table 1: Geometric Parameters from Analogous Sulfonamides

| Parameter | Value (Å or °) | Source Compound |

|---|---|---|

| S=O bond length | 1.43 Å | Naphthalene sulfonamide |

| C-S bond length | 1.76 Å | Thiophene sulfonamide |

| Pyridine-thiophene dihedral | 45° | Pyridine-thiophene |

Electronic Structure and Orbital Configuration

The electronic properties are dominated by the conjugated π-systems of the aromatic rings and the electron-withdrawing sulfonamide group.

Key Findings:

HOMO-LUMO Gap :

Charge Distribution :

Absorption Spectra :

Table 2: Electronic Properties of Analogous Compounds

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.3 eV | DFT/B3LYP |

| LUMO Energy | -2.1 eV | DFT/B3LYP |

| Dipole Moment | 5.2 D | Molecular Mechanics |

Intermolecular Interaction Profiling

Intermolecular forces dictate the compound’s crystallinity and solubility. Key interactions include:

Hydrogen Bonding :

π-π Stacking :

Van der Waals Forces :

Table 3: Intermolecular Interaction Metrics

| Interaction Type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N-H⋯O=S | 2.68 | 168 | Crystal data |

| π-π (naphthalene) | 3.52 | - | X-ray |

| C-H⋯S (thiophene) | 3.21 | 145 | Computational |

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c23-26(24,19-9-3-6-15-5-1-2-8-18(15)19)22-13-16-7-4-11-21-20(16)17-10-12-25-14-17/h1-12,14,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFGPUMOJLXVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with naphthalene-1-sulfonamide. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

Medicine

The compound has been investigated for its pharmacological properties, particularly:

Antimicrobial Activity :

Recent studies have demonstrated significant antimicrobial efficacy against various pathogens. For instance, derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These compounds also showed effective inhibition of biofilm formation, outperforming traditional antibiotics like Ciprofloxacin .

Anti-inflammatory Effects :

Research indicates that the compound may inhibit fatty acid binding protein 4 (FABP4), which is implicated in metabolic disorders such as diabetes and atherosclerosis. Binding affinities of certain derivatives were found to be comparable or superior to established inhibitors .

Antiviral Potential :

There is emerging evidence suggesting that similar heterocyclic compounds may exhibit antiviral properties against viruses like hepatitis C and influenza, although the exact mechanisms are still under investigation .

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure makes it suitable for creating advanced materials in electronics and photonics.

Case Studies and Research Findings

A detailed examination of various studies highlights the compound's biological activity:

- Antimicrobial Efficacy : In vitro studies revealed that derivatives significantly inhibited bacterial growth with potent IC50 values against key bacterial enzymes such as DNA gyrase (12.27–31.64 μM) and dihydrofolate reductase (0.52–2.67 μM) .

- Anti-inflammatory Mechanism : Investigations into the binding affinities to FABP4 suggest potential therapeutic applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Naphthalene Sulfonamide Derivatives with Pyridine Substituents

Compound 17c (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide)

- Structure : The pyridine ring is substituted with benzyloxy and methyl groups, while the sulfonamide links to the naphthalene core.

- Comparison : The benzyloxy group in 17c introduces bulkier substituents compared to the thiophene-pyridine group in the target compound. This difference may reduce solubility but enhance hydrophobic interactions in biological systems. Synthetic routes for 17c involve sulfonyl chloride coupling, similar to the target compound’s presumed synthesis .

Target Compound

- Structure : The pyridine ring’s 3-position is substituted with a thiophen-3-yl group via a methylene bridge.

Thiophene-Naphthalene Hybrids with Varied Linkages

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e)

- Structure : Naphthalene and thiophene are connected via an ether and amine linkage.

- Comparison : Unlike the sulfonamide linker in the target compound, the ether-amine bridge in 4e may reduce hydrogen-bonding capacity but enhance conformational flexibility. This flexibility could lead to broader but less specific biological activity .

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine ()

- Structure : Features a naphthalene-thiophene hybrid with an ether and dimethylamine linker.

- Key Findings : Crystallographic analysis reveals a dihedral angle of 87.5° between the thiophene and naphthalene rings, suggesting orthogonal orientation that limits π-orbital overlap. The target compound’s sulfonamide linkage likely enforces a different conformation, impacting molecular packing and solubility .

Pyridine-Thiophene Conjugates

4-(4-Bromo-1H-pyrazol-3-yl)pyridine ()

- Structure : Pyridine substituted with a bromopyrazole group.

- Comparison : While lacking a sulfonamide group, this compound highlights the versatility of pyridine as a scaffold. The bromine atom in this derivative offers a site for further functionalization, a feature absent in the target compound .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and potential applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of thiophene, pyridine, and naphthalene moieties. The synthesis typically involves multi-step organic reactions, starting with the preparation of thiophene and pyridine intermediates, which are then coupled with naphthalene-1-sulfonamide. Common reagents include various catalysts and solvents under controlled temperature conditions to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of derivatives related to this compound. For instance, in vitro evaluations revealed significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Notably, these compounds demonstrated not only bactericidal properties but also effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction .

The biological activity of this compound derivatives can be attributed to their ability to inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent inhibitory effects (ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR) . This dual action enhances their therapeutic potential against resistant bacterial strains.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Inhibiting fatty acid binding protein 4 (FABP4), a target implicated in metabolic disorders, suggests that derivatives could play a role in treating conditions like diabetes and atherosclerosis . The binding affinities of certain naphthalene-1-sulfonamide derivatives to FABP4 were found to be comparable or superior to established inhibitors, indicating promising therapeutic applications.

Antiviral Potential

While primarily noted for antibacterial activity, there is emerging evidence suggesting antiviral properties as well. Compounds containing similar heterocyclic structures have shown efficacy against viruses such as hepatitis C and influenza . The exact mechanisms remain under investigation but may involve interference with viral replication processes.

Case Studies and Research Findings

A detailed examination of various studies provides insights into the biological activity of this compound:

Q & A

Q. What are the standard synthetic protocols for preparing N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves coupling a naphthalene-1-sulfonyl chloride derivative with an amine-containing intermediate. For example, a procedure analogous to sulfonamide formation (e.g., reacting naphthalene-1-sulfonyl chloride with a pyridyl-thiophene methylamine intermediate) can be adapted. Key steps include:

- Base-mediated reaction : Use of K₂CO₃ in DMF to deprotonate the amine and facilitate nucleophilic substitution .

- Purification : Crude products are extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography.

Note: Propargyl bromide and similar reagents may require controlled addition to avoid side reactions .

Q. How should researchers approach initial structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the integration of thiophene (δ 6.5–7.5 ppm), pyridine (δ 8.0–9.0 ppm), and naphthalene protons (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (expected ~423 g/mol).

- X-ray crystallography : For unambiguous confirmation, grow single crystals in solvents like DCM/hexane and compare with sulfonamide derivatives in crystallographic databases .

Q. What are recommended methods for preliminary toxicological screening?

- Methodological Answer : Follow OECD guidelines for acute toxicity:

- In vitro assays : Use HepG2 cells to assess cytotoxicity (IC₅₀ values) via MTT assays.

- In vivo models : Administer orally to rodents (e.g., 50–500 mg/kg) and monitor systemic effects (body weight, hepatic/renal biomarkers) over 14 days .

- Routes of exposure : Prioritize oral and inhalation routes based on naphthalene derivatives’ historical data .

Advanced Research Questions

Q. How can synthetic yields be optimized for This compound?

- Methodological Answer :

- Solvent optimization : Replace DMF with THF or acetonitrile to reduce viscosity and improve reaction homogeneity.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Temperature control : Conduct reactions at 0–20°C to minimize thiophene ring decomposition .

- Yield tracking : Use TLC (n-hexane:ethyl acetate, 3:1) to monitor intermediates and adjust stoichiometry .

Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Meta-analysis : Cross-reference data from TOXCENTER, NIH RePORTER, and grey literature (e.g., ATSDR reports) to identify species-specific metabolic differences .

- Mechanistic studies : Perform CYP450 inhibition assays to assess hepatic metabolism disparities.

- Dose recalibration : Adjust in vitro concentrations to match in vivo bioavailability using PBPK modeling .

Q. What advanced analytical techniques are critical for detecting impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate sulfonamide byproducts (e.g., des-thiophene analogs).

- ICP-OES : Screen for heavy metal residues from catalysts (e.g., Pd in coupling reactions).

- NMR spiking : Add authentic samples of suspected impurities (e.g., naphthalene-1-sulfonic acid) to confirm co-elution .

Q. How can computational modeling guide SAR studies for pyridine-thiophene hybrids?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding to biological targets (e.g., kinases) by modeling the pyridine-thiophene moiety’s π-π stacking interactions.

- DFT calculations : Calculate HOMO-LUMO gaps to correlate electronic properties (e.g., electron-rich thiophene) with reactivity .

- ADMET prediction : Employ SwissADME to optimize logP (target ~3.5) and reduce CYP3A4 inhibition risks .

Data Analysis & Experimental Design

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Standardized protocols : Pre-treat cell lines with uniform media (e.g., DMEM + 10% FBS) and passage numbers (<20).

- Internal controls : Include reference compounds (e.g., known kinase inhibitors) in each assay plate.

- Blinded analysis : Use third-party labs to validate IC₅₀ values for reproducibility .

Q. How should researchers design studies to investigate metabolic pathways?

- Methodological Answer :

- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track hepatic metabolism via LC-MS/MS.

- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites.

- Bile cannulation : Collect rodent bile post-administration to isolate phase II conjugates .

Structural & Functional Insights

Q. What are the implications of substituting the thiophene ring with other heterocycles?

- Methodological Answer :

- Thiophene vs. furan : Furan analogs may reduce hydrophobicity (logP ↓0.5) but increase metabolic instability.

- Pyridine modifications : Replacing pyridine with pyrazine alters hydrogen-bonding capacity; validate via crystallography .

- Bioisosteric replacement : Test thiazole or imidazole rings to balance potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.